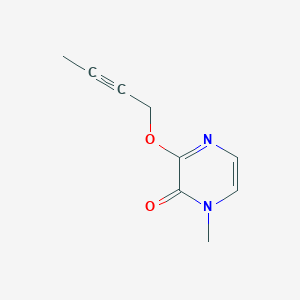

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.191. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one and its derivatives have been extensively studied for their synthesis and characterization. Schmarr et al. (2011) detailed a synthetic route for 2-methoxy-3-alkylpyrazines (MPs), including derivatives like 3-alkyl-1-methyl-1H-pyrazin-2-ones, showing the importance of nuclear magnetic resonance and mass spectral properties in distinguishing chemical differences among MPs. This work provides a foundation for understanding the structural nuances of such compounds, including this compound, highlighting the utility of advanced spectroscopic techniques in their characterization (Schmarr et al., 2011).

Chemo- and Regioselectivities in Synthesis

Chebanov et al. (2008) explored the tuning of chemo- and regioselectivities in the synthesis of complex pyrazoline derivatives, demonstrating the adaptability of multicomponent condensation processes. Such studies underscore the versatility of this compound in synthesizing a wide range of heterocyclic compounds, thereby expanding its application in medicinal chemistry and drug discovery (Chebanov et al., 2008).

Applications in Germination and Plant Growth

Flematti et al. (2009) identified compounds including 3-methyl-2H-furo[2,3-c]pyran-2-one in smoke that promote seed germination across various plant species. This research indicates potential agricultural applications of derivatives of this compound, suggesting they could be explored for enhancing crop yield and managing agricultural practices (Flematti et al., 2009).

Bioactive Compound Synthesis

The ability to synthesize and modify this compound derivatives for the development of bioactive compounds is a significant area of interest. For instance, Hikem-Oukacha et al. (2011) reported the synthesis of novel heterocyclic products from reactions involving related pyranones, indicating the potential of these compounds in the synthesis of pharmaceuticals and bioactive molecules (Hikem-Oukacha et al., 2011).

作用機序

Target of Action

The primary target of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor of TNF-alpha to its mature soluble form .

Mode of Action

The compound interacts with ADAM17, inhibiting its function .

Biochemical Pathways

The inhibition of ADAM17 affects the ADAM17/Notch pathway . This pathway is involved in various cellular processes, including cell-cell communication, embryogenesis, and development. By inhibiting ADAM17, the compound disrupts the normal functioning of this pathway, which can have downstream effects on these cellular processes .

Result of Action

The inhibition of ADAM17 by this compound leads to a decrease in the availability of soluble TNF-alpha . This can have various molecular and cellular effects, depending on the specific roles of TNF-alpha in different cellular contexts.

Safety and Hazards

将来の方向性

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. This could include testing its biological activity to determine if it has potential as a therapeutic agent .

特性

IUPAC Name |

3-but-2-ynoxy-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-4-7-13-8-9(12)11(2)6-5-10-8/h5-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDFNJWWUQWNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=CN(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)

![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide](/img/structure/B3007567.png)

![2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3007568.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)